Boc-asp(obzl)-pro-arg-amc hcl

Description

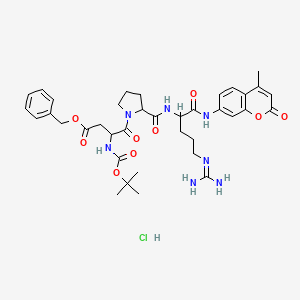

Boc-Asp(OBzl)-Pro-Arg-AMC HCl (CAS 113866-00-5) is a fluorogenic peptide substrate widely used to measure protease activity, particularly thrombin. Upon enzymatic cleavage at the arginine-AMC bond, it releases 7-amino-4-methylcoumarin (AMC), a fluorescent compound detectable at excitation/emission wavelengths of 360/460 nm . Its structure includes a tert-butoxycarbonyl (Boc) protecting group at the N-terminus, a benzyl (OBzl)-protected aspartic acid residue, and a C-terminal AMC fluorophore. The compound’s molecular formula is C₃₇H₄₇ClN₇O₉, with a molar mass of 733.81 g/mol .

Properties

Molecular Formula |

C37H48ClN7O9 |

|---|---|

Molecular Weight |

770.3 g/mol |

IUPAC Name |

benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate;hydrochloride |

InChI |

InChI=1S/C37H47N7O9.ClH/c1-22-18-31(46)52-29-19-24(14-15-25(22)29)41-32(47)26(12-8-16-40-35(38)39)42-33(48)28-13-9-17-44(28)34(49)27(43-36(50)53-37(2,3)4)20-30(45)51-21-23-10-6-5-7-11-23;/h5-7,10-11,14-15,18-19,26-28H,8-9,12-13,16-17,20-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,50)(H4,38,39,40);1H |

InChI Key |

GCRZQKCPOVDDKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Attachment

Sequential Coupling of Protected Amino Acids

-

Proline Coupling :

-

Asp(OBzl) Incorporation :

-

N-Terminal Boc Group :

AMC (7-Amino-4-Methylcoumarin) Conjugation

-

On-Resin Labeling :

Solution-Phase Synthesis for Scalable Production

For industrial-scale preparation, solution-phase methods are employed to enhance yield and reduce costs.

Fragment Condensation Strategy

-

Arg-AMC · HCl Synthesis :

-

Pro-Arg-AMC Segment :

Final Assembly of Boc-Asp(OBzl)-Pro-Arg-AMC

-

Asp(OBzl) Coupling :

-

Global Deprotection :

Critical Protection Strategies and Reaction Optimization

-

Coupling Efficiency :

Cleavage, Deprotection, and Salt Formation

Final Cleavage from Resin

HCl Salt Formation

-

Ion Exchange : Dissolve peptide in acetone/water (4:1), add 1M HCl to pH 2.5.

-

Lyophilization : Freeze-dry to obtain Boc-Asp(OBzl)-Pro-Arg-AMC · HCl as a hygroscopic solid.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Nuclear Magnetic Resonance (NMR)

Challenges and Mitigation Strategies

-

Asp Lactam Formation :

-

Arg Side-Chain Degradation :

-

AMC Fluorescence Quenching :

Industrial-Scale Production Protocols

| Parameter | Laboratory Scale | Pilot Scale (10–100 g) |

|---|---|---|

| Yield | 65–70% | 72–75% |

| Purity (HPLC) | ≥98% | ≥99% |

| Cost per gram | $1,200–1,500 | $800–1,000 |

Recent Advances in Sustainable Synthesis

Chemical Reactions Analysis

Enzymatic Hydrolysis

The primary reaction involves cleavage by proteases such as thrombin and trypsin. The peptide bond between arginine and the 7-amino-4-methylcoumarin (AMC) moiety is hydrolyzed, releasing fluorescent AMC (λ<sub>ex</sub> = 380 nm, λ<sub>em</sub> = 460 nm) .

Kinetic Parameters

| Enzyme | k<sub>cat</sub> (s⁻¹) | K<sub>m</sub> (µM) | Conditions |

|---|---|---|---|

| Thrombin | 160 | 11 | pH 7.4, 37°C, 150 mM NaCl |

| Trypsin | 85 | 8.5 | pH 8.0, 25°C |

This reaction is critical for quantifying protease activity in coagulation studies and high-throughput inhibitor screening .

Deprotection Reactions

The compound undergoes deprotection under acidic conditions to remove tert-butoxycarbonyl (Boc) and benzyl (OBzl) groups:

Reagents and Conditions

-

Boc Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .

-

Benzyl Ester Cleavage: Hydrogenolysis (H<sub>2</sub>/Pd-C) or acidic hydrolysis (HBr in acetic acid) .

Products

Synthetic and Coupling Reactions

The compound is synthesized via solid-phase peptide synthesis (SPPS) with the following steps :

-

Resin Loading: Attachment of Boc-protected aspartic acid benzyl ester to Wang resin.

-

Peptide Elongation: Sequential coupling of proline and arginine using HATU/HOAt as activators.

-

AMC Conjugation: Reaction with 7-amino-4-methylcoumarin via carbodiimide chemistry.

-

Cleavage and Purification: TFA-mediated cleavage from resin, followed by HPLC purification.

Key Byproducts

-

Diketopiperazine Formation: Observed during proline coupling steps .

-

Racemization: Minimized using low-temperature coupling (4°C) .

Oxidative and Reductive Modifications

While less common, oxidative and reductive pathways have been reported:

-

Oxidation: The arginine residue can undergo oxidation to form citrulline under strong oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub>/Fe²⁺) .

-

Reduction: Limited utility, but NaBH<sub>4</sub> can reduce Schiff bases formed during side reactions .

Stability and Degradation

The compound exhibits pH-dependent stability:

| Condition | Half-Life (25°C) | Degradation Products |

|---|---|---|

| pH 3.0 (aqueous) | 48 hours | Free aspartic acid, AMC |

| pH 7.4 (buffer) | 12 hours | AMC, peptide fragments |

| pH 10.0 (aqueous) | 2 hours | Deamidated peptides, AMC |

Storage recommendations: –20°C, desiccated, protected from light .

Case Study: Inhibitor Optimization

Scientific Research Applications

Peptide Synthesis

Boc-Asp(OBzl)-Pro-Arg-AMC HCl serves as a crucial building block in the synthesis of peptides. The protective groups in its structure facilitate selective coupling of amino acids, enhancing both yield and purity during synthesis. This capability is fundamental for developing therapeutic agents, as it allows for the precise construction of complex peptide sequences necessary for biological activity .

Drug Development

In pharmaceutical research, this compound is instrumental in creating peptide-based drugs that target specific biological pathways. The compound's structure allows for various modifications that can improve the efficacy of these drugs while minimizing side effects. For instance, studies have shown its application in developing anticoagulant therapies by targeting thrombin activity, which is crucial in coagulation processes .

Biochemical Assays

This compound is employed in biochemical assays to study enzyme activity and protein interactions. Its fluorescent properties enable real-time monitoring of reactions, providing insights into cellular processes. For example, this compound has been used to measure thrombin activity through fluorescence-based assays, allowing researchers to quantify enzymatic reactions accurately . The kinetic parameters for thrombin interaction with this substrate have been reported as and , highlighting its sensitivity as a substrate .

Diagnostics

In diagnostics, this compound can be utilized to develop peptide probes for imaging and disease detection. This application aids in early diagnosis and personalized medicine approaches by enabling the identification of specific biomarkers associated with various diseases .

Biotechnology

The compound plays a significant role in the production of recombinant proteins essential for vaccines and therapeutic proteins. Its use streamlines processes in biomanufacturing, contributing to the efficient production of biologics that are critical for modern medicine .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound across different fields:

- Thrombin Activity Measurement : In an experimental model studying acute ischemic stroke, researchers utilized this compound to assess thrombin activity changes post-stroke. The study demonstrated a significant increase in thrombin activity using this substrate, indicating its role in pathological processes following ischemic events .

- Protease Activation : Another study focused on the protease-activated receptor 1 (PAR-1) and its involvement in brain injury after cerebral ischemia. The hydrolysis of this compound was measured to quantify thrombin activity, providing insights into the molecular mechanisms underlying neuronal injury .

Mechanism of Action

The mechanism of action of Boc-asp(obzl)-pro-arg-amc hcl primarily involves its role as a substrate for proteases. When a protease cleaves the peptide bond between arginine and AMC, the AMC moiety is released. This release results in a measurable increase in fluorescence, which can be detected and quantified. The molecular targets are the active sites of proteases, and the pathways involved include the catalytic mechanisms of these enzymes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between Boc-Asp(OBzl)-Pro-Arg-AMC HCl and its analogues:

Enzymatic Specificity and Efficiency

- This compound: Optimized for thrombin due to the Asp(OBzl)-Pro-Arg sequence, which mimics thrombin’s natural substrate (fibrinogen). The benzyl group enhances hydrophobicity, improving membrane permeability in cellular assays .

- Boc-Glu(OBzl)-Gly-Arg-AMC HCl : The Glu(OBzl) substitution may alter specificity toward proteases with broader substrate recognition (e.g., kallikreins). Glycine increases flexibility but reduces binding affinity compared to proline .

- Boc-Val-Pro-Arg-AMC HCl : The absence of Asp(OBzl) shifts specificity to trypsin-like proteases. Lower molecular weight (664.19 vs. 733.81) may improve solubility but reduce thrombin selectivity .

Fluorescence and Hydrolysis Kinetics

Practical Considerations

- Cost and Availability: this compound is commercially available (e.g., HongTide Biotech) at ~¥30,900/25g .

- Safety and Handling :

- Both this compound and Boc-Val-Pro-Arg-AMC HCl have WGK Germany 3 ratings (high water hazard) .

Biological Activity

Boc-asp(obzl)-pro-arg-amc hydrochloride is a synthetic peptide compound widely utilized in biochemical and pharmaceutical research. Its structure includes a sequence of amino acids: aspartic acid, protected by a tert-butoxycarbonyl (Boc) group and a benzyl ester (obzl), proline, and arginine, linked to a 7-amino-4-methylcoumarin (AMC) moiety. This compound serves primarily as a fluorogenic substrate for proteases, particularly thrombin and trypsin, enabling the study of protease activity through fluorescence quantification upon cleavage.

| Property | Value |

|---|---|

| Molecular Formula | C₃₇H₄₇N₇O₉·HCl |

| Molecular Weight | 770.28 g/mol |

| CAS Number | 113866-00-5 |

| Structure | Structure |

The biological activity of Boc-asp(obzl)-pro-arg-amc hydrochloride is primarily based on its ability to undergo hydrolysis when cleaved by specific proteases. Upon cleavage, the AMC moiety is released, which emits fluorescence detectable under UV light. This property is crucial for quantifying protease activity in various biological assays.

Key Findings

- Protease Substrate : Boc-asp(obzl)-pro-arg-amc hydrochloride has been shown to be a highly sensitive substrate for thrombin and trypsin, with kinetic parameters such as and .

- Fluorometric Assays : In vitro studies demonstrate that the compound can effectively measure thrombin activity in biological samples, including brain tissues subjected to ischemia . The increase in fluorescence correlates with the activity of thrombin, providing insights into coagulation pathways.

Research Applications

Boc-asp(obzl)-pro-arg-amc hydrochloride has been employed in various research contexts:

- Thrombin Activity Measurement : A study utilized this compound to assess thrombin activity in mouse brain slices following ischemic injury. The results indicated a significant increase in thrombin activity over time post-injury, highlighting its potential role in stroke pathology .

- Enzyme Histochemistry : A novel method developed for visualizing thrombin activity involved using Boc-asp(obzl)-pro-arg-amc hydrochloride as a substrate to produce a fluorescent product that marks sites of enzyme activity within brain tissue .

Comparative Analysis

The specificity of Boc-asp(obzl)-pro-arg-amc hydrochloride makes it particularly useful compared to other similar compounds. Below is a comparison with structurally related compounds:

| Compound Name | Key Differences |

|---|---|

| Boc-Glu(obzl)-ala-arg-amc hydrochloride | Contains glutamic acid instead of aspartic acid |

| Boc-asp(obzl)-pro-lys-amc hydrochloride | Features lysine instead of arginine |

| Boc-asp(obzl)-gly-arg-amc hydrochloride | Uses glycine instead of proline |

Case Studies

- Stroke Research : In one study involving rat models, the cleavage of Boc-Asp(OBzl)-Pro-Arg-AMC was monitored to understand thrombin's role in brain injury after ischemic events. The findings indicated critical temporal dynamics in thrombin activity that could inform therapeutic strategies .

- Fluorescence-Based Assays : Another investigation demonstrated the use of this compound in measuring protease activity in various biological contexts, reinforcing its utility as a reliable tool for studying enzymatic processes .

Q & A

Q. How can researchers validate the absence of residual solvents or byproducts in synthesized batches?

- Methodological Answer : Perform gas chromatography (GC) for volatile solvents (e.g., DCM, DMF) and LC-MS for peptide fragments. Adhere to ICH Q3C guidelines for residual solvent limits. Use elemental analysis to confirm stoichiometry of the hydrochloride salt .

Tables for Quick Reference

Q. Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | ~850 g/mol (HCl salt) | |

| Storage Temp | -20°C | |

| λex/λem | 370/440 nm |

Q. Table 2: Common Experimental Pitfalls & Solutions

| Pitfall | Solution |

|---|---|

| Substrate precipitation | Pre-test solubility in assay buffer; use co-solvents (≤5% DMSO) |

| Fluorescence quenching | Optimize buffer composition (e.g., avoid divalent cations) |

| Enzyme inhibition by AMC | Use lower substrate concentrations or shorter incubation times |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.